Benzo[b]thiophen-2-amine Benzo[b]thiophen-2-amine
Brand Name: Vulcanchem
CAS No.: 4521-30-6
VCID: VC21086604
InChI: InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
SMILES: C1=CC=C2C(=C1)C=C(S2)N
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol

Benzo[b]thiophen-2-amine

CAS No.: 4521-30-6

Cat. No.: VC21086604

Molecular Formula: C8H7NS

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophen-2-amine - 4521-30-6

Specification

CAS No. 4521-30-6
Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
IUPAC Name 1-benzothiophen-2-amine
Standard InChI InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Standard InChI Key VJYJBBMMLIDJEF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)N

Introduction

Chemical Identity and Properties

Benzo[b]thiophen-2-amine, also known as 1-benzothiophen-2-amine, is a sulfur-containing heterocyclic compound with the molecular formula C8H7NS . Its structure consists of a benzene ring fused to a thiophene ring with an amino group at position 2 of the thiophene ring. The compound is characterized by unique physicochemical properties that contribute to its utility in chemical synthesis and potential pharmaceutical applications.

Physical and Chemical Properties

Benzo[b]thiophen-2-amine possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1. Physicochemical Properties of Benzo[b]thiophen-2-amine

PropertyValue
CAS Number4521-30-6
Molecular FormulaC8H7NS
Molecular Weight149.213 g/mol
Density1.3±0.1 g/cm³
Boiling Point313.1±15.0 °C at 760 mmHg
Flash Point143.2±20.4 °C
Exact Mass149.029922
PSA (Polar Surface Area)54.26000
LogP2.50
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.744
Recommended Storage2-8°C
Hazard ClassificationXi (Irritant)
HS Code2934999090

The compound exhibits moderate lipophilicity with a LogP value of 2.50, indicating a balanced distribution between aqueous and lipid phases . This property is particularly relevant for pharmaceutical applications as it influences membrane permeability and potential bioavailability. The relatively high boiling point (313.1±15.0 °C) reflects the compound's stability, while the polar surface area (54.26) provides insight into its potential for hydrogen bonding and membrane permeation.

Structural Characteristics

The structural features of benzo[b]thiophen-2-amine contribute significantly to its chemical reactivity and potential biological interactions. The compound's bicyclic aromatic system provides rigidity to the molecular framework, while the amino group at the 2-position serves as a versatile functional handle for further chemical modifications.

Electronic and Conformational Properties

The presence of the amino group at the 2-position of the benzothiophene scaffold creates an electron-rich center that can participate in various chemical transformations. The nitrogen atom of the amino group can function as both a hydrogen bond donor and a nucleophilic center in chemical reactions. Additionally, the sulfur atom in the thiophene ring contributes to the compound's unique electronic distribution, potentially influencing its interactions with biological targets.

The planar conformation of the benzothiophene core provides a rigid scaffold that can be advantageous for molecular recognition events in biological systems. This planarity, combined with the directionality of the amino group, creates a distinctive three-dimensional architecture that may be exploited in drug design efforts.

Synthetic Approaches

Various synthetic methodologies have been developed for the preparation of benzo[b]thiophen-2-amine, reflecting its importance as a building block in organic synthesis.

Literature-Reported Syntheses

Several research groups have reported the synthesis of benzo[b]thiophen-2-amine with varying yields. Notable examples include:

  • Capperucci, Antonella et al. (1995) reported a synthesis with approximately 55% yield in the Journal of Organic Chemistry .

  • Fevrier et al. (1993) achieved approximately 78% yield as reported in the Journal of Heterocyclic Chemistry .

  • A Schering Corporation Patent (US2007/117804 A1, 2007) documented a synthesis with approximately 88% yield .

  • Del Amo, Vicente et al. (2006) also reported a synthesis in Angewandte Chemie - International Edition .

Analytical Methods and Characterization

Identification and Characterization Techniques

Standard analytical techniques for the identification and characterization of benzo[b]thiophen-2-amine include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) Spectroscopy for functional group identification

  • Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transition analysis

  • X-ray Crystallography for solid-state structure determination

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